[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate
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Overview
Description
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with a unique structure that combines chromenone and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a condensation reaction between a suitable aldehyde and a phenol derivative. The nitro group is introduced via nitration, and the sulfonamide linkage is formed through a sulfonylation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitrophenyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group produces an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its chromenone core is known for its fluorescence properties, which can be exploited in imaging studies.
Medicine
Medically, the compound’s sulfonamide group suggests potential applications as an antimicrobial agent. Additionally, its ability to interact with biological targets makes it a candidate for drug development, particularly in cancer and infectious disease research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto group, used in various organic syntheses.
2,4-Dibromo-3,6-dimethyl-phenylamine: A brominated aromatic amine with different reactivity and applications.
Sulfamethazine: A sulfonamide antibiotic with a different core structure but similar functional group.
Uniqueness
What sets [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate apart is its combination of a chromenone core and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C26H22N2O8S |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C26H22N2O8S/c1-16-3-10-21(11-4-16)37(33,34)27-14-13-24(29)36-20-9-12-22-23(15-20)35-17(2)25(26(22)30)18-5-7-19(8-6-18)28(31)32/h3-12,15,27H,13-14H2,1-2H3 |
InChI Key |
MPEOXLLJVOPMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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